
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
説明
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is also known as PFT, and it is a potent inhibitor of the enzyme HIF prolyl hydroxylase. HIF prolyl hydroxylase is responsible for the degradation of hypoxia-inducible factor (HIF), which plays a crucial role in the regulation of cellular responses to hypoxia.
作用機序
PFT acts as a competitive inhibitor of HIF prolyl hydroxylase, which prevents the degradation of HIF under normoxic conditions. This leads to the accumulation of HIF, which can then activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. The activation of these genes can improve tissue oxygenation and promote cell survival under hypoxic conditions.
Biochemical and Physiological Effects:
PFT has been shown to have several biochemical and physiological effects, including the activation of the HIF pathway, the induction of erythropoiesis, and the inhibition of tumor growth. PFT has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using PFT in lab experiments is its specificity for HIF prolyl hydroxylase, which allows for the selective activation of the HIF pathway. However, PFT has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on PFT, including the development of more potent and selective inhibitors of HIF prolyl hydroxylase, the investigation of the role of PFT in the regulation of glucose metabolism, and the evaluation of the safety and efficacy of PFT in clinical trials. Additionally, the use of PFT in combination with other drugs or therapies may enhance its therapeutic potential.
Conclusion:
In conclusion, PFT is a chemical compound that has gained significant interest in scientific research due to its unique properties. PFT has been shown to have therapeutic potential in various diseases, including cancer, ischemic heart disease, and kidney disease. The specificity of PFT for HIF prolyl hydroxylase allows for the selective activation of the HIF pathway, which can improve tissue oxygenation and promote cell survival under hypoxic conditions. However, further research is needed to fully understand the potential of PFT as a therapeutic agent.
科学的研究の応用
PFT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemic heart disease, and kidney disease. PFT has been shown to activate the HIF pathway, which can enhance the oxygen-carrying capacity of the blood and improve tissue oxygenation. This property of PFT has been exploited in the treatment of anemia associated with chronic kidney disease. PFT has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis.
特性
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFOTIVVHCANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



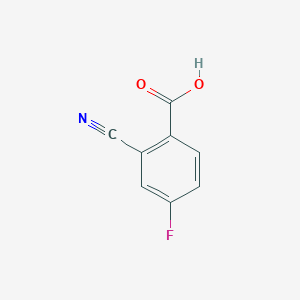

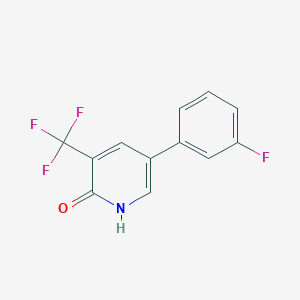



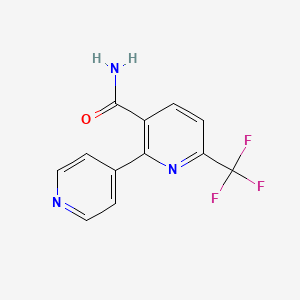
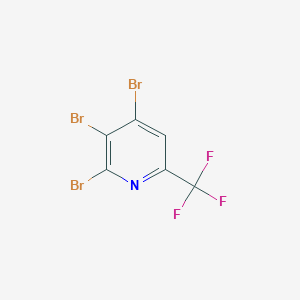
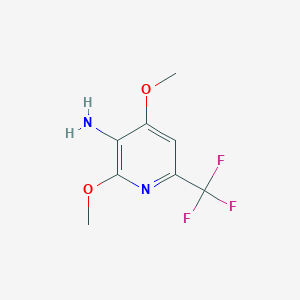
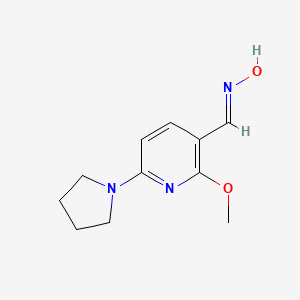
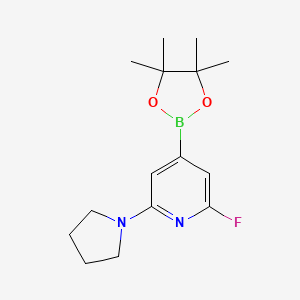

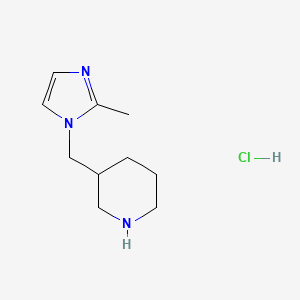
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)